Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

N-Methyl-N-phenylbenzenesulfonamide structure
90-10-8 structure
Productnaam:N-Methyl-N-phenylbenzenesulfonamide
CAS-nummer:90-10-8
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963

N-Methyl-N-phenylbenzenesulfonamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-Methyl-N-phenylbenzenesulfonamide
    • BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
    • Benzenesulfonamide,N-methyl-N-phenyl
    • Benzenesulfonanilide,N-methyl
    • N-Methylbenzenesulfonanilide
    • N-methyl-benzenesulfonylanilide
    • N-Methylbenzenesulphanilide
    • N-Methyl-benzolsulfonanilid
    • N-methyl-N-phenylbenzenesulphonamide
    • N-methylphenylsulphonanilide
    • Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
    • NSC 77060
    • N-Methyl-N-Phenyl Benzene Sulfonamide
    • N-Methyl-N-phenylbenzenesulfonamide #
    • SR-01000398121
    • NSC77060
    • AC-18197
    • DTXSID20237977
    • Benzenesulfonanilide, N-methyl-
    • AKOS001391097
    • NCIOpen2_004148
    • 90-10-8
    • MFCD00514036
    • KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • Benzenesulfonamide, N-methyl-N-phenyl-
    • SR-01000398121-1
    • SCHEMBL812702
    • n-methyl-n-phenyl-benzenesulfonamide
    • NSC-77060
    • Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl-N-phenylbenzenesulfonamide (ACI)
    • DTXCID70160468
    • MDL: MFCD00514036
    • Inchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
    • InChI-sleutel: KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • LACHT: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 247.06700
  • Monoisotopische massa: 220.063663
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 343
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 45.8
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.254
  • Kookpunt: 380.4°C at 760 mmHg
  • Vlampunt: 183.8°C
  • Brekindex: 1.615
  • PSA: 45.76000
  • LogboekP: 3.59250
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide Beveiligingsinformatie

N-Methyl-N-phenylbenzenesulfonamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Alichem
A019088890-10g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
10g
$1181.88 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19120-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8
250mg
¥1782.0 2021-09-08
Alichem
A019088890-25g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
25g
$1969.80 2023-08-31
Cooke Chemical
F156123-1g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
1g
RMB 7358.40 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-5g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
5g
¥12610.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-25g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
25g
¥27195.00 2024-04-26
Cooke Chemical
F156123-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
250mg
RMB 2288.00 2025-02-21
TRC
M343625-50mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
50mg
$ 50.00 2022-06-03
TRC
M343625-500mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
500mg
$ 275.00 2022-06-03
TRC
M343625-100mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
100mg
$ 70.00 2022-06-03

N-Methyl-N-phenylbenzenesulfonamide Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Iodine ,  Oxygen Solvents: 1,2-Dichloroethane ;  16 h, 25 °C
Referentie
Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature
Wei, Wei; Liu, Chun Li; Yang, Daoshan; Wen, Jiangwei; You, Jinmao; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate Solvents: Water ;  5 h, reflux
Referentie
Copper-catalyzed n-arylation of sulfonamides with boronic acids in water under ligand-free and aerobic conditions
Nasrollahzadeh, Mahmoud; Ehsani, Ali; Maham, Mehdi, Synlett, 2014, 25(4), 505-508

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Durene ,  Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  240 min, 110 °C
Referentie
UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction
Toto, Patrick; Gesquiere, Jean-Claude; Cousaert, Nicolas; Deprez, Benoit; Willand, Nicolas, Tetrahedron Letters, 2006, 47(28), 4973-4978

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 25 °C
Referentie
Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light
Martinez, Claudio; Bosnidou, Alexandra E.; Allmendinger, Simon; Muniz, Kilian, Chemistry - A European Journal, 2016, 22(29), 9929-9932

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol ,  Water ;  10 min, 25 - 28 °C
Referentie
Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes
Firoozi, Somayeh; Hosseini-Sarvari, Mona, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Titania Solvents: Ethanol ;  1 h, rt
Referentie
Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines
Koohgard, Mehdi; Hosseini-Sarvari, Mona, Catalysis Science & Technology, 2020, 10(20), 6825-6839

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Calcium hydride Solvents: Acetonitrile ;  5 min, 90 °C; 1 h, 90 °C
Referentie
Charge-Transfer Complex Promoted Regiospecific C-N Bond Cleavage of Vicinal Tertiary Diamines
Fu, Ying; Xu, Qin-Shan; Shi, Chun-Zhao; Du, Zhengyin; Xiao, Caiqin, Advanced Synthesis & Catalysis, 2018, 360(18), 3502-3506

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: Dimethylformamide ;  48 h, 100 °C; 100 °C → rt
Referentie
Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands
Deng, Wei; Liu, Lei; Zhang, Chen; Liu, Min; Guo, Qing-Xiang, Tetrahedron Letters, 2005, 46(43), 7295-7298

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Chloroform ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines
Wang, Jiandong; Son, Kwon-Il; Xu, Jiaxi, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
Referentie
Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides
Debnath, Sudarshan; Mondal, Shovan, ChemistrySelect, 2018, 3(15), 4129-4132

Synthetic Routes 11

Reactievoorwaarden
Referentie
Preparation and spectroscopic behavior of acetyl derivatives of sulfonamides
Melegari, M.; Vampa, G.; Benedetti, L.; De Benedetti, P. G., Farmaco, 1976, 31(3), 183-93

N-Methyl-N-phenylbenzenesulfonamide Raw materials

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.